molecular formula C11H11N5O3 B11101565 2-oxo-2-phenylethyl (5-amino-1H-tetrazol-1-yl)acetate

2-oxo-2-phenylethyl (5-amino-1H-tetrazol-1-yl)acetate

Cat. No.: B11101565
M. Wt: 261.24 g/mol
InChI Key: HBTMNPDJGSQEAO-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylethyl group attached to an oxo group and a tetraazolyl acetate moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETATE typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which utilizes phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient, reduces waste, and offers high atom economy. The reaction conditions usually involve simple mixing of the reactants, followed by an operationally simple workup without complex purification methods.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the avoidance of intermediate isolation and the use of green chemistry principles can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylethyl group can participate in electrophilic substitution reactions, while the tetraazolyl acetate moiety can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitution can use reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted phenylethyl or tetraazolyl acetate compounds.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with hydrophobic pockets in proteins, while the tetraazolyl acetate moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-2-PHENYLETHYL 2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)ACETATE: Unique due to its combination of phenylethyl and tetraazolyl acetate moieties.

    2-OXO-2-PHENYLETHYL 2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)PROPIONATE: Similar structure but with a propionate group instead of acetate.

    2-OXO-2-PHENYLETHYL 2-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)BUTYRATE: Contains a butyrate group, offering different chemical properties.

Properties

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

phenacyl 2-(5-aminotetrazol-1-yl)acetate

InChI

InChI=1S/C11H11N5O3/c12-11-13-14-15-16(11)6-10(18)19-7-9(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,13,15)

InChI Key

HBTMNPDJGSQEAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CN2C(=NN=N2)N

Origin of Product

United States

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